(6-氯-4-((3-(三氟甲基)苯基)氨基)喹啉-3-基)(硫吗啉基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

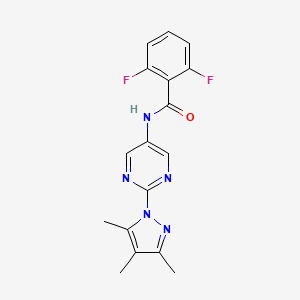

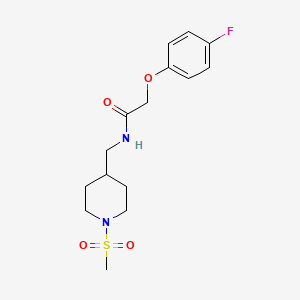

The compound (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is an organic compound. It contains a trifluoromethyl group, which is a functional group in organofluorine chemistry with the formula -CF3 . Trifluoromethyl-containing compounds often exhibit numerous pharmacological activities .

科学研究应用

Agrochemicals

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: and its derivatives find use in crop protection. Trifluoromethylpyridine (TFMP) derivatives, including this compound, play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activity .

Pharmaceuticals

In the pharmaceutical industry, TFMP derivatives have made strides. Five pharmaceutical products containing the TFMP moiety have received market approval, and several others are undergoing clinical trials. Researchers attribute the biological effects of TFMP derivatives to their distinctive physicochemical properties, which stem from the fluorine atom and pyridine structure .

Veterinary Applications

Two veterinary products containing TFMP derivatives have also gained market approval. These compounds contribute to animal health and well-being, showcasing their versatility beyond crop protection .

Vapor-Phase Reactions

The vapor-phase reaction of TFMP derivatives is an area of interest. Researchers explore their behavior under specific conditions, shedding light on novel applications and potential transformations .

Pain Sensitivity and Neurotransmitters

Interestingly, the compound’s structure may have implications beyond the chemical realm. For instance, the meningeal blood vessels and dura, innervated by peripheral sensory trigeminal nerves, produce calcitonin gene-related peptide (CGRP) receptor antagonists. This connection highlights the multifaceted nature of this compound .

Synthetic Methods

The synthesis of (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves specific steps, including reactions with 4-chloro-3-trifluoromethylphenyl isocyanate and p-toluenesulfonic acid. Understanding these synthetic pathways aids researchers in designing efficient methods for obtaining this compound .

作用机制

Target of Action

Related compounds have been shown to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and response to pain stimuli.

Biochemical Pathways

Given the analgesic properties of related compounds , it is plausible that this compound may affect pain signaling pathways.

Result of Action

Related compounds have been shown to have analgesic effects , suggesting that this compound may also have a role in pain relief.

属性

IUPAC Name |

[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3OS/c22-14-4-5-18-16(11-14)19(27-15-3-1-2-13(10-15)21(23,24)25)17(12-26-18)20(29)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLPOFNRVFHLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2818907.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2818914.png)

![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)